molecular formula C28H41NS B13760617 10H-Phenothiazine, 3,7-dioctyl- CAS No. 6044-61-7

10H-Phenothiazine, 3,7-dioctyl-

Cat. No.: B13760617
CAS No.: 6044-61-7
M. Wt: 423.7 g/mol
InChI Key: STGFANHLXUILNY-UHFFFAOYSA-N
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Description

3,7-Dioctyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that consists of two benzene rings fused to a thiazine ring. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications. The addition of octyl groups at positions 3 and 7 enhances its solubility and modifies its electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dioctyl-10H-phenothiazine typically involves the introduction of octyl groups to the phenothiazine core. One common method is the alkylation of phenothiazine with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3,7-Dioctyl-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7-Dioctyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dioctyl-10H-phenothiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dioctyl-10H-phenothiazine involves its ability to interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in electronic applications. The presence of octyl groups enhances its solubility and facilitates its incorporation into various matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dioctyl-10H-phenothiazine stands out due to its enhanced solubility and modified electronic properties, which make it particularly suitable for applications in organic electronics and as a fluorescent marker. The presence of octyl groups also provides additional steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

6044-61-7

Molecular Formula

C28H41NS

Molecular Weight

423.7 g/mol

IUPAC Name

3,7-dioctyl-10H-phenothiazine

InChI

InChI=1S/C28H41NS/c1-3-5-7-9-11-13-15-23-17-19-25-27(21-23)30-28-22-24(18-20-26(28)29-25)16-14-12-10-8-6-4-2/h17-22,29H,3-16H2,1-2H3

InChI Key

STGFANHLXUILNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)CCCCCCCC

Origin of Product

United States

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